4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C7H4BrN3O2S It is known for its unique structure, which includes a bromine atom, a methyl group, and a nitro group attached to a benzo[c][1,2,5]thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole typically involves the bromination of 5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or aldehydes derived from the methyl group.
Wissenschaftliche Forschungsanwendungen
4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-7-nitrobenzo[c][1,2,5]thiadiazole
- 4,7-Dibromobenzo[c][1,2,5]thiadiazole
- 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole
Uniqueness
4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole is unique due to the presence of both a bromine atom and a nitro group on the benzo[c][1,2,5]thiadiazole ring. This combination of functional groups imparts distinctive chemical reactivity and potential for diverse applications compared to its analogs .
Eigenschaften
Molekularformel |
C7H4BrN3O2S |
---|---|
Molekulargewicht |
274.10 g/mol |
IUPAC-Name |
4-bromo-5-methyl-7-nitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C7H4BrN3O2S/c1-3-2-4(11(12)13)6-7(5(3)8)10-14-9-6/h2H,1H3 |
InChI-Schlüssel |
YAQVKMQJFVGQJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=NSN=C2C(=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.